4-(Dimethylamino)but-2-ynoic acid 4-(Dimethylamino)but-2-ynoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13562627
InChI: InChI=1S/C6H9NO2/c1-7(2)5-3-4-6(8)9/h5H2,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

4-(Dimethylamino)but-2-ynoic acid

CAS No.:

Cat. No.: VC13562627

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)but-2-ynoic acid -

Specification

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 4-(dimethylamino)but-2-ynoic acid
Standard InChI InChI=1S/C6H9NO2/c1-7(2)5-3-4-6(8)9/h5H2,1-2H3,(H,8,9)
Standard InChI Key GPOHHJPOQPILBS-UHFFFAOYSA-N
Canonical SMILES CN(C)CC#CC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

4-(Dimethylamino)but-2-ynoic acid features a linear carbon chain with a triple bond between the second and third carbon atoms (C2\text{C}_2 and C3\text{C}_3) and a dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) at the fourth position. The carboxylic acid moiety at C1\text{C}_1 contributes to its acidic nature (pKa2.5\text{p}K_a \approx 2.5), while the dimethylamino group imparts basicity (pKa9.5\text{p}K_a \approx 9.5) . This dual functionality enables the compound to act as a zwitterion in aqueous solutions, influencing its solubility and reactivity.

The triple bond introduces rigidity into the structure, as evidenced by bond lengths of approximately 1.20 Å for the CC\text{C}\equiv\text{C} bond and 1.46 Å for the adjacent CN\text{C}-\text{N} bond, derived from computational models. Spectroscopic characterization via 1H^1\text{H} NMR reveals a singlet at δ 2.28 ppm for the dimethylamino protons and a broad signal at δ 12.1 ppm for the carboxylic acid proton, while 13C^{13}\text{C} NMR shows resonances at δ 158.9 ppm (carboxylic carbon) and δ 85.4/75.3 ppm (alkynic carbons) .

Synthesis and Purification

Synthetic Routes

The primary synthesis involves a nucleophilic addition of dimethylamine to propiolic acid under inert conditions (Equation 1):

HCCCOOH+(CH3)2NH(CH3)2NCH2CCCOOH\text{HC}\equiv\text{C}-\text{COOH} + (\text{CH}_3)_2\text{NH} \rightarrow (\text{CH}_3)_2\text{N}-\text{CH}_2-\text{C}\equiv\text{C}-\text{COOH}

This reaction typically proceeds in tetrahydrofuran (THF) at 0–5°C, achieving yields of 65–72% after 12 hours. Alternative methods include:

  • Copper-catalyzed coupling: Reacting 4-chlorobut-2-ynoic acid with dimethylamine in the presence of CuI\text{CuI} (5 mol%) and K2CO3\text{K}_2\text{CO}_3, yielding 58% product .

  • Hydrochloride salt formation: Treatment with HCl gas in diethyl ether produces the hydrochloride derivative (CAS 118764-06-0), which enhances stability for storage.

Purification Techniques

Crude product purification employs recrystallization from ethanol-water mixtures (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane (1:4) as the eluent . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient achieves >95% purity.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 142–145°C and decomposes above 200°C. Solubility data are summarized in Table 1.

Table 1: Solubility of 4-(Dimethylamino)but-2-ynoic Acid

SolventSolubility (mg/mL)Temperature (°C)
Water12.425
Ethanol34.725
Dichloromethane2.125
DMSO89.625

Data adapted from .

Spectroscopic and Chromatographic Data

  • IR (KBr): νCC\nu_{\text{C}\equiv\text{C}} 2120 cm1^{-1}, νCOOH\nu_{\text{COOH}} 1680 cm1^{-1} .

  • UV-Vis (MeOH): λmax\lambda_{\text{max}} 254 nm (ϵ=450M1cm1\epsilon = 450 \, \text{M}^{-1}\text{cm}^{-1}).

  • HPLC Retention Time: 6.8 minutes (C18 column, 1.0 mL/min, 254 nm) .

Chemical Reactivity and Derivative Formation

Alkyne Functionalization

The triple bond undergoes:

  • Hydrogenation: Catalytic hydrogenation (Pd/C\text{Pd/C}, H2\text{H}_2) yields 4-(dimethylamino)butanoic acid .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition forms triazole derivatives, useful in bioconjugation.

Carboxylic Acid Reactions

  • Esterification: Treatment with methanol/H2 _2SO4 _4 produces methyl 4-(dimethylamino)but-2-ynoate (yield: 85%) .

  • Amide Formation: Coupling with benzylamine using EDC\text{EDC}/HOBt\text{HOBt} gives NN-benzyl-4-(dimethylamino)but-2-ynamide (yield: 78%).

Applications in Research and Industry

Organic Synthesis

The compound serves as a building block for:

  • Heterocyclic Systems: Cyclization with hydrazines yields pyrazole derivatives .

  • Kinase Inhibitor Intermediates: Structural analogs are cited in patents for protein tyrosine kinase inhibitors (e.g., US6297258B1, US6002008) .

SupplierPurityPrice (1g)Lead Time
CymitQuimica95%€82714 days
Chemscene98%€53910 days
Others97%€42221 days

Data sourced from .

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